1-Benzyl-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1-Benzyl-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyrrolidine ring and a benzyl group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one involves several steps, typically starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a pyrrolidine derivative.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Benzyl-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups or oxidation states .
Scientific Research Applications
1-Benzyl-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
1-Benzyl-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring exhibit different reactivity and biological activities depending on the attached functional groups.
Benzyl-substituted compounds: The presence of a benzyl group can influence the compound’s solubility, stability, and interaction with biological targets.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical properties and potential biological activities that distinguish it from other related compounds.
Properties
CAS No. |
920284-39-5 |
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Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-benzyl-7-pyrrolidin-3-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H19N3O/c22-18-20-17-15(14-9-10-19-11-14)7-4-8-16(17)21(18)12-13-5-2-1-3-6-13/h1-8,14,19H,9-12H2,(H,20,22) |
InChI Key |
OOFKVSJVZQDMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C3C(=CC=C2)N(C(=O)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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